The synthesis of 7-[(3R)-3-[(N-Acetyl)Amino]-1-oxo-4-(2,4,5-trifluorophenyl)butyl]-5,6,7,8-tetrahydro-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine typically involves the following steps:
Technical details regarding specific reaction conditions (temperature, solvents used) are often proprietary but generally involve standard organic synthesis techniques.
The molecular structure of 7-[(3R)-3-[(N-Acetyl)Amino]-1-oxo-4-(2,4,5-trifluorophenyl)butyl]-5,6,7,8-tetrahydro-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine can be represented in terms of its key components:
The compound's melting point is reported to be between 82°C and 85°C . It is slightly soluble in chloroform and methanol and appears as a white to off-white solid.
The chemical reactivity of 7-[(3R)-3-[(N-Acetyl)Amino]-1-oxo-4-(2,4,5-trifluorophenyl)butyl]-5,6,7,8-tetrahydro-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine can be characterized by:
These reactions are significant for modifying the compound for research purposes or improving its pharmacological properties.
The mechanism of action for 7-[(3R)-3-[(N-Acetyl)Amino]-1-oxo-4-(2,4,5-trifluorophenyl)butyl]-5,6,7,8-tetrahydro-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine primarily involves inhibition of dipeptidyl peptidase IV (DPP-IV). This enzyme is responsible for inactivating incretin hormones that regulate glucose metabolism.
By inhibiting DPP-IV:
Thus, the compound aids in lowering blood glucose levels in patients with type 2 diabetes.
The physical and chemical properties of 7-[(3R)-3-[(N-Acetyl)Amino]-1-oxo-4-(2,4,5-trifluorophenyl)butyl]-5,6,7,8-tetrahydro-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine include:
Property | Value |
---|---|
Melting Point | 82 - 85 °C |
Solubility | Slightly soluble in chloroform and methanol |
Appearance | White to off-white solid |
Storage Conditions | Refrigerated under inert atmosphere |
These properties are crucial for handling and formulation during pharmaceutical development.
The primary application of 7-[(3R)-3-[(N-Acetyl)Amino]-1-oxo-4-(2,4,5-trifluorophenyl)butyl]-5,6,7,8-tetrahydro-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine lies within the pharmaceutical industry as an active pharmaceutical ingredient for managing type 2 diabetes. Its role as a DPP-IV inhibitor makes it beneficial for improving glycemic control in diabetic patients.
Additionally:
CAS No.: 13859-65-9
CAS No.:
CAS No.: 1471-96-1
CAS No.: 990-73-8
CAS No.: 54061-45-9